5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Overview
Description
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which 5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine belongs, have been reported to exhibit diverse pharmacological actions .
Mode of Action
Thiazolopyrimidines are known to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
Thiazolopyrimidines have been reported to influence a variety of pathways, leading to their diverse pharmacological actions .
Result of Action
Thiazolopyrimidines have been reported to exhibit antimicrobial, antiviral, anti-parkinson, anticancer, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect the stability of the compound. It is recommended to keep it in a dark place, sealed in dry conditions, and stored in a freezer under -20°C .
Biochemical Analysis
Biochemical Properties
Thiazolopyrimidine derivatives, to which this compound belongs, have been found to possess antimicrobial, antiviral, and antitumor activities . They have also been used as potent and selective inhibitors of acetyl-CoA carboxylase 2 and VEGF receptors I and II .
Cellular Effects
Related thiazolopyrimidine derivatives have shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that like other thiazolopyrimidine derivatives, it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with cyanogen bromide, followed by chlorination . Another approach involves the use of amidines and saturated ketones under copper catalysis to form the thiazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation/Reduction: Specific reagents and conditions for oxidation and reduction reactions are less well-documented but may involve standard oxidizing or reducing agents.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution reactions can yield a wide range of functionalized thiazolopyrimidine derivatives with potential biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds such as 2-aminothiazolo[5,4-d]pyrimidine and 5-bromo-[1,3]thiazolo[5,4-d]pyrimidin-2-amine share structural similarities with 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine.
Pyrimidine Derivatives: Other pyrimidine-based compounds, such as 2-chloro-4-(trifluoromethyl)pyrimidine, also exhibit similar chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4S/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMGRHDYVJLZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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